![molecular formula C14H17NSn B14426781 N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline CAS No. 82505-83-7](/img/structure/B14426781.png)
N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline is an organotin compound that features a unique structure combining aniline and trimethylstannyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline typically involves the reaction of N-methylaniline with a trimethylstannylated alkyne. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common reagents used in the synthesis include palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the organotin reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannyl group to other functional groups.
Substitution: The trimethylstannyl group can be substituted with other groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can introduce various organic groups in place of the trimethylstannyl group.
Applications De Recherche Scientifique
N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Research into its use as a precursor for pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-[4-(tributylstannyl)buta-1,3-diyn-1-yl]aniline: Similar structure but with tributylstannyl group.
N-Methyl-N-[4-(triphenylstannyl)buta-1,3-diyn-1-yl]aniline: Contains a triphenylstannyl group instead of trimethylstannyl.
Uniqueness
N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline is unique due to its specific trimethylstannyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where the trimethylstannyl group offers advantages in terms of reactivity and stability.
Propriétés
Numéro CAS |
82505-83-7 |
|---|---|
Formule moléculaire |
C14H17NSn |
Poids moléculaire |
318.00 g/mol |
Nom IUPAC |
N-methyl-N-(4-trimethylstannylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C11H8N.3CH3.Sn/c1-3-4-10-12(2)11-8-6-5-7-9-11;;;;/h5-9H,2H3;3*1H3; |
Clé InChI |
WDJNICMRVAALLE-UHFFFAOYSA-N |
SMILES canonique |
CN(C#CC#C[Sn](C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





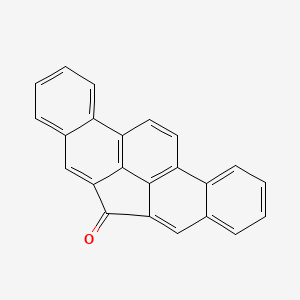
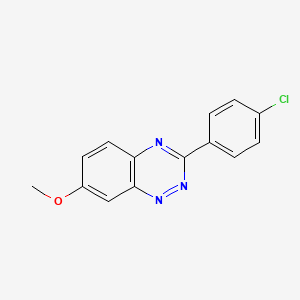
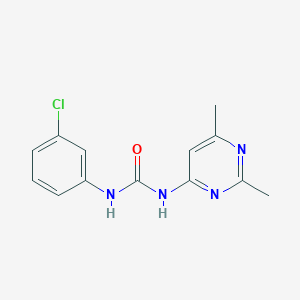
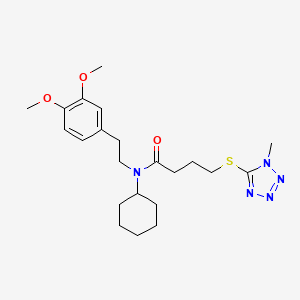
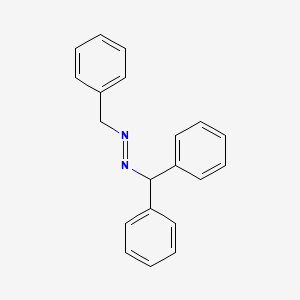
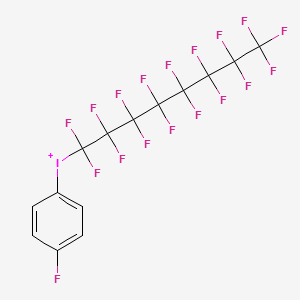
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)

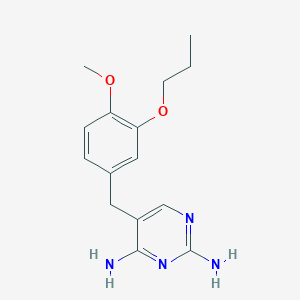
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
